Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride
Overview
Description
Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.1 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride.Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride consists of 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride.Physical And Chemical Properties Analysis
The physical and chemical properties of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride are not well-documented in the sources I found.Scientific Research Applications
Catalytic Asymmetric Synthesis
Azetidinone derivatives have been evaluated for their utility in catalytic asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, an azetidine-containing compound, has demonstrated significant potential in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights azetidinones' role in the synthesis of chirally pure substances, which is crucial in the pharmaceutical industry (Wang et al., 2008).
Microwave-Assisted Synthesis
Research has also explored the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones. This approach enhances efficiency and effectiveness in the synthesis process, offering a viable method for preparing pharmacologically active heterocycles with potential antibacterial and antifungal properties (Mistry & Desai, 2006).
Antimicrobial Activity
Several studies have synthesized novel azetidinone derivatives and evaluated their antibacterial and anticonvulsant activities. Compounds derived from azetidinones have shown good antibacterial activity against various pathogens, indicating their potential as therapeutic agents (Rajasekaran & Murugesan, 2006).
Anticancer Agents
Novel pyrazole derivatives with azetidinone moieties have been synthesized and characterized for their potential antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than reference drugs, suggesting azetidinones' role in developing new anticancer therapeutics (Hafez, El-Gazzar, & Al-Hussain, 2016).
QSAR Studies and Antibacterial Agents
QSAR studies on azetidinone derivatives have been conducted to understand their antibacterial activity better. These studies provide insights into how structural modifications in azetidinones can enhance their efficacy as antibacterial agents (Desai et al., 2008).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride.
Future Directions
Unfortunately, I couldn’t find any information on the future directions of research or applications for Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride.
properties
IUPAC Name |
azetidin-3-yl-(4-chlorophenyl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMLZMPGXDTLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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